2,6-Dimethoxypyridine-3-sulfonamide

Description

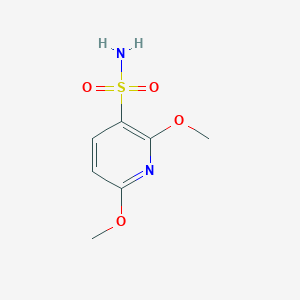

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxypyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-12-6-4-3-5(14(8,10)11)7(9-6)13-2/h3-4H,1-2H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHQTNKBDIRXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)S(=O)(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethoxypyridine 3 Sulfonamide and Its Core Precursors

Strategies for Constructing the 2,6-Dimethoxypyridine (B38085) Ring System

The formation of the substituted pyridine (B92270) ring is a critical first step. The 2,6-dimethoxypyridine scaffold can be synthesized through several established routes.

One of the most classic methods for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis , which involves a three-component condensation reaction. beilstein-journals.orgnih.gov This method typically uses an aldehyde, two equivalents of a β-ketoester (like methyl acetoacetate), and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.govorgsyn.org Modifications of this process can be used to generate variously substituted pyridines. beilstein-journals.org

Alternatively, synthesis can begin with a pre-existing pyridine ring. For instance, 2,6-dihydroxypyridine, which can be prepared from commercially available starting materials, serves as a key intermediate. google.com The hydroxyl groups can then be converted to methoxy (B1213986) groups via Williamson ether synthesis. Another approach involves the nitration of 2,6-dichloropyridine, followed by nucleophilic substitution of the chloro groups with methoxide, and subsequent reduction of the nitro group to an amine, which can then be further functionalized. google.com

Commercially, 2,6-dimethoxypyridine is also available as a starting material, offering a more direct entry point for subsequent functionalization steps. sigmaaldrich.com

Table 1: Selected Physical Properties of 2,6-Dimethoxypyridine

| Property | Value |

|---|---|

| CAS Number | 6231-18-1 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Boiling Point | 178-180 °C |

| Density | 1.053 g/mL at 25 °C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Approaches to Introduce the Sulfonamide Moiety at the C3 Position

With the 2,6-dimethoxypyridine core in hand, the next challenge is the regioselective introduction of a sulfonamide group (-SO₂NH₂) at the C3 position. The electron-donating nature of the two methoxy groups at the C2 and C6 positions activates the pyridine ring towards electrophilic substitution, primarily directing incoming electrophiles to the C3 and C5 positions.

Direct sulfonation involves treating the 2,6-dimethoxypyridine ring with a sulfonating agent. In classical electrophilic aromatic substitution, the electrophile (such as SO₃) attacks the electron-rich pyridine ring. For pyridine itself, electrophilic attack is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, but when it occurs, it preferentially happens at the 3-position to avoid placing a positive charge on the electronegative nitrogen in the resonance structures of the reaction intermediate. vaia.com The activating methoxy groups on the target molecule facilitate this reaction.

Harsh conditions, such as using fuming sulfuric acid (H₂SO₄/SO₃) at high temperatures, are often required for the sulfonation of pyridines. pearson.comquora.com A milder alternative is the use of a sulfur trioxide-pyridine complex (Py·SO₃), which can achieve sulfonation under less forcing conditions. researchgate.net

More recent methods for introducing sulfonamide groups into electron-rich aromatic compounds involve the in-situ generation of N-sulfonylamine, which acts as the active electrophile under mild conditions, tolerating a variety of sensitive functional groups. nih.gov

A common and highly versatile two-step approach involves the initial formation of a pyridine sulfonyl chloride, which is then reacted with ammonia or a primary/secondary amine to yield the desired sulfonamide. eurjchem.com

Chlorosulfonylation : The first step is the conversion of 2,6-dimethoxypyridine to 2,6-dimethoxypyridine-3-sulfonyl chloride. This is typically achieved by reaction with chlorosulfonic acid (ClSO₃H). The regioselectivity is governed by the directing effects of the methoxy groups, favoring substitution at the C3 position.

Amidation : The resulting 2,6-dimethoxypyridine-3-sulfonyl chloride is then treated with an amine source. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the HCl byproduct. eurjchem.com The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can significantly enhance the efficiency of the sulfonylation of amines. nih.gov Recent advancements include transition-metal-free amination protocols using magnesium amides (R₂NMgCl·LiCl), which provide a mild and effective method for this transformation. acs.orgresearchgate.netfigshare.com

Multi-Component Reactions for Pyridine Sulfonamide Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing waste and saving time. nih.gov Several MCRs have been developed for the synthesis of pyridines bearing sulfonamide moieties. nih.govrsc.org

For example, a one-pot catalytic reaction involving an aryl aldehyde, malononitrile, an N-acetylphenyl-substituted sulfonamide, and ammonium (B1175870) acetate (B1210297) can produce highly functionalized pyridines containing a sulfonamide group. rsc.orgresearchgate.net While these methods may not directly yield 2,6-Dimethoxypyridine-3-sulfonamide, they represent a powerful and modular approach to constructing diverse pyridine sulfonamide libraries. nih.govresearchgate.net

Table 2: Example of a Multi-Component Reaction for Pyridine Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Type | Ref. |

|---|---|---|---|---|---|---|

| Benzaldehyde | Malononitrile | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Ammonium Acetate | Quinoline-based ionic liquid | N-(4-(6-Amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | rsc.org |

Catalytic Methods in the Preparation of Substituted Pyridine Sulfonamides

Catalysis plays a pivotal role in the modern synthesis of pyridine sulfonamides, offering milder reaction conditions and improved yields. As mentioned, DMAP is an effective nucleophilic catalyst for the amidation of sulfonyl chlorides. nih.gov

In the context of MCRs, various novel catalytic systems have been explored. These include dendrimer-like ionic liquids and recoverable magnetic nanoparticles, which have been shown to efficiently catalyze the synthesis of new pyridine and triarylpyridine derivatives bearing sulfonamide groups. nih.govnih.gov These catalysts often work under mild or solvent-free conditions, aligning with the principles of green chemistry. nih.govrsc.org The development of new catalysts continues to be an active area of research to improve the efficiency and scope of pyridine sulfonamide synthesis. nih.govnih.gov

Spectroscopic and Structural Elucidation Techniques

Advanced Spectroscopic Characterization

The elucidation of the precise structure of 2,6-Dimethoxypyridine-3-sulfonamide relies on the application of several key spectroscopic methodologies. Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the local chemical environment of magnetically active nuclei, while Infrared (IR) spectroscopy probes the vibrational modes of the molecule. Mass Spectrometry (MS) offers data on the molecular weight and fragmentation patterns. Furthermore, advanced laser-based techniques can provide highly specific information about the molecule's quantum states.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in this compound can be mapped out.

In the ¹H NMR spectrum, the aromatic protons of sulfonamide derivatives typically appear in the region of 6.51 to 7.70 ppm. rsc.org For this compound, the protons on the pyridine (B92270) ring are expected to show distinct signals due to their unique electronic environments. The proton of the sulfonamide (–SO₂NH–) group is anticipated to be observed as a singlet peak in the range of 8.78 to 10.15 ppm. rsc.org The methoxy (B1213986) groups (–OCH₃) would present as sharp singlet peaks, typically at a higher field.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon atoms of the methoxy groups are characteristically found in the range of 55.39 to 56.06 ppm. rsc.org The aromatic carbons of the pyridine ring are expected to resonate in the region between 111.83 and 160.11 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 6.5 - 8.0 | Doublet, Triplet |

| -SO₂NH₂ | 8.8 - 10.2 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C | 110 - 160 |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonamide and pyridine moieties. The sulfonamide group (–SO₂NH₂) gives rise to distinct stretching vibrations. Specifically, the N-H stretching of the sulfonamide group typically appears as two bands in the range of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and can be observed in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

The pyridine ring also has characteristic vibrational modes. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. The presence of methoxy groups will contribute C-O stretching bands, usually in the 1250-1000 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H stretch | 3300 - 3400 |

| S=O asymmetric stretch | 1370 - 1330 | |

| S=O symmetric stretch | 1180 - 1160 | |

| Pyridine Ring | Aromatic C-H stretch | > 3000 |

| C=C and C=N stretch | 1400 - 1600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. For the structural elucidation of this compound, MS provides the molecular weight and information about the molecule's fragmentation pattern, which helps in confirming the structure. A common fragmentation pathway for sulfonamides involves the neutral loss of SO₂ (a loss of 64 Da). purdue.edu

Laser-Based Spectroscopic Methods

Advanced laser-based spectroscopic techniques can offer exceptionally high resolution and sensitivity, providing detailed information about the vibrational and electronic states of molecules in the gas phase.

Fluorescence-Dip Infrared (FDIR) spectroscopy is a double-resonance technique that can measure IR spectra of molecules with high sensitivity and resolution. nih.gov This method involves exciting the molecule to an excited electronic state with a UV laser and then probing the vibrational transitions from this excited state with an IR laser. scispace.com A dip in the fluorescence signal is observed when the IR laser is resonant with a vibrational transition. While specific FDIR data for this compound is not available, the technique has been successfully applied to study the fluorescence properties of other pyridine derivatives. nih.gov

Resonant Ion-Dip Infrared (IDIR) spectroscopy is another powerful double-resonance technique used to obtain IR spectra of gas-phase molecules. nih.gov It works by monitoring the ion signal from resonance-enhanced multiphoton ionization (REMPI) while scanning an IR laser. When the IR laser is resonant with a vibrational transition, a depletion in the ion signal occurs. This technique has been instrumental in studying the ionization state of sulfonamides when bound to biological macromolecules. nih.gov

Resonant Two-Color Two-Photon Ionization Spectroscopy (R2PI)

No published research could be located that has utilized Resonant Two-Color Two-Photon Ionization (R2PI) spectroscopy to investigate the excited-state dynamics or ionization energy of this compound. This technique, which is highly valuable for obtaining detailed information about the vibrational and electronic structure of molecules in the gas phase, has not been applied to this compound according to available scientific literature.

Single Vibronic Level Fluorescence (SVLF) Spectroscopy

Similarly, there are no available studies that have employed Single Vibronic Level Fluorescence (SVLF) spectroscopy to probe the vibrational structure of the ground electronic state of this compound. This high-resolution spectroscopic method would provide precise vibrational frequencies and information on vibronic coupling, but such an analysis has not been reported.

X-ray Crystallography for Solid-State Structure Determination

A definitive solid-state structure of this compound determined by single-crystal X-ray diffraction is not present in the current scientific literature or crystallographic databases. Consequently, critical information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles remains uncharacterized.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of 2,6-dimethoxypyridine-3-sulfonamide at the atomic level. These methods, grounded in the principles of quantum mechanics, allow for the prediction of molecular geometries, orbital energies, and charge distributions, which are critical for understanding the compound's behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for optimizing the geometry of a molecule to its lowest energy state and calculating its electronic properties. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations have been successfully applied to various sulfonamide and pyridine (B92270) derivatives to understand their structural and electronic characteristics nih.govresearchgate.netindexcopernicus.com.

The optimization process reveals the most stable three-dimensional arrangement of the atoms in the molecule. For instance, in related sulfonamide compounds, DFT studies have been crucial in determining the orientation of the sulfonamide group relative to the aromatic ring, which can significantly influence its biological activity nih.gov. In the case of this compound, key optimized parameters would include the bond lengths within the pyridine ring, the C-S and S-N bonds of the sulfonamide group, and the C-O bonds of the methoxy (B1213986) groups.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.78 | ||

| S-N | 1.69 | ||

| S=O | 1.47 | ||

| Pyridine C-N | 1.34 | ||

| Pyridine C-C | 1.39 | ||

| C-O (methoxy) | 1.36 | ||

| O-S-O | 120.5 | ||

| C-S-N | 105.8 | ||

| C-C-S (Pyridine) | 121.3 | ||

| C-C-S-N | |||

| C-C-O-C (Methoxy) |

Note: The values in this table are hypothetical and representative of typical values found in similar structures, as specific computational data for this compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity indexcopernicus.com.

For this compound, the HOMO is likely to be distributed over the electron-rich pyridine ring and the methoxy groups, while the LUMO may be localized on the sulfonamide group and the pyridine ring. The energy difference between these orbitals dictates the molecule's susceptibility to electrophilic and nucleophilic attack. This analysis is vital for predicting how the molecule might interact with biological targets.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and representative of typical values found in similar structures, as specific computational data for this compound is not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions, such as hydrogen bonding rsc.orgacs.org. The MEP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide and methoxy groups, as well as the nitrogen atom of the pyridine ring, indicating these are potential sites for hydrogen bond acceptance. Conversely, the hydrogen atoms of the sulfonamide's amino group would exhibit a positive potential, making them likely hydrogen bond donors. This information is critical for predicting how the molecule might bind to a protein's active site.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These studies are fundamental in drug discovery for identifying potential drug candidates and optimizing their binding affinity.

Ligand-Protein Interaction Profiling

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. For many sulfonamide-based drugs, the target is often an enzyme like carbonic anhydrase nih.govnih.gov. In such cases, the sulfonamide group typically coordinates with a zinc ion in the enzyme's active site, while the pyridine and methoxy groups form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues rsc.orgnih.gov.

A docking study of this compound with a target like carbonic annhydrase II would likely reveal key interactions. The sulfonamide nitrogen could form a crucial bond with the zinc ion, while its oxygen atoms and the pyridine nitrogen could act as hydrogen bond acceptors with residues like Thr199. The methoxy groups could engage in hydrophobic interactions within the active site.

Table 3: Potential Ligand-Protein Interactions for this compound with Carbonic Anhydrase II

| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction |

| Sulfonamide (-SO2NH2) | Zn²⁺ | Coordination |

| Sulfonamide Oxygen | Thr199 | Hydrogen Bond |

| Pyridine Nitrogen | Gln92 | Hydrogen Bond |

| Methoxy Group | Val121, Leu198 | Hydrophobic Interaction |

Note: The interactions listed are based on known binding modes of similar sulfonamides and are for illustrative purposes.

Conformational Analysis

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations of a molecule and the energy barriers between them. For flexible molecules like this compound, which has rotatable bonds (e.g., C-S and C-O), understanding its conformational preferences is crucial.

Chemical Reactivity and Functional Group Transformations

Modifications of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is a robust functional group, yet it can undergo a range of chemical modifications at the nitrogen and sulfur atoms. These transformations are crucial for the synthesis of derivatives with altered biological or physicochemical properties. While specific experimental data on the reactivity of the sulfonamide group in 2,6-dimethoxypyridine-3-sulfonamide is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of aryl sulfonamides.

The oxidation of primary sulfonamides is not a common transformation. The sulfur atom in the sulfonamide group is already in a high oxidation state (+6), making further oxidation challenging under standard conditions. Reactions involving the nitrogen atom are more plausible, although they often require harsh conditions and can lead to complex product mixtures. For instance, strong oxidizing agents could potentially lead to the formation of N-hydroxysulfonamides or other oxidized nitrogen species, but such reactions are not typically high-yielding or selective for primary sulfonamides.

The reduction of sulfonamides to the corresponding amines or thiols is a synthetically useful transformation, though it often requires potent reducing agents. The C-S bond cleavage is generally more facile than the S-N bond cleavage. Reagents like lithium aluminum hydride (LiAlH₄) or other strong hydride donors can be employed, but the reaction conditions need to be carefully controlled to avoid the reduction of other functional groups on the pyridine (B92270) ring. Given the presence of the pyridine ring, which can coordinate to Lewis acidic reagents, the choice of reducing agent and conditions would be critical to achieve the desired transformation selectively.

Table 1: Potential Reductive Transformations of this compound

| Transformation | Potential Reagents | Expected Product | Notes |

| Reduction to Amine | LiAlH₄, Na/NH₃ | 3-Amino-2,6-dimethoxypyridine | Requires forcing conditions; potential for side reactions on the pyridine ring. |

| Reduction to Thiol | LiAlH₄, Diisobutylaluminium hydride (DIBAL-H) | 2,6-Dimethoxypyridine-3-thiol | Can be challenging to achieve selectively in the presence of the sulfonamide N-H. |

Note: This table represents potential reactions based on general sulfonamide chemistry. Specific experimental validation for this compound is not available in the reviewed literature.

The nitrogen atom of the primary sulfonamide is nucleophilic and can undergo substitution reactions, most notably N-alkylation and N-acylation. These reactions provide a straightforward route to secondary and tertiary sulfonamides.

N-Alkylation: The deprotonated sulfonamide anion, formed by treatment with a suitable base (e.g., NaH, K₂CO₃), readily reacts with alkyl halides or other electrophilic alkylating agents to yield N-alkylated sulfonamides. The choice of base and solvent is crucial to ensure efficient deprotonation without promoting side reactions.

N-Acylation: Similarly, N-acylation can be achieved by reacting the sulfonamide with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the acidic byproduct.

These N-functionalized derivatives are of significant interest in medicinal chemistry for modulating properties such as solubility, lipophilicity, and biological target engagement.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is a key determinant of its reactivity in aromatic substitution reactions. The electronic nature of the substituents—two electron-donating methoxy (B1213986) groups and one electron-withdrawing sulfonamide group—creates a unique reactivity profile.

Pyridine itself is an electron-deficient heterocycle and is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.org However, the presence of two strongly activating methoxy groups at the 2- and 6-positions significantly enhances the electron density of the ring, making it more susceptible to electrophilic attack.

The directing effects of the substituents are as follows:

Methoxy groups (-OCH₃): These are activating, ortho-, para-directing groups. The 2-methoxy group directs electrophiles to the 3- (occupied) and 5-positions. The 6-methoxy group also directs to the 5-position.

Sulfonamide group (-SO₂NH₂): This is a deactivating, meta-directing group. It directs incoming electrophiles to the 5-position.

Therefore, all three substituents synergistically direct incoming electrophiles to the C5 position. This makes the C5 position highly activated and the most probable site for electrophilic substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Typical Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2,6-dimethoxypyridine-3-sulfonamide |

| Halogenation | Br₂/FeBr₃ or NBS | 5-Bromo-2,6-dimethoxypyridine-3-sulfonamide |

| Sulfonation | Fuming H₂SO₄ | 2,6-Dimethoxypyridine-3,5-disulfonamide |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely to be complex due to coordination of the Lewis acid to the pyridine nitrogen and sulfonamide group. |

Note: This table is based on the analysis of substituent effects. Experimental verification for this compound is not extensively reported.

Theoretical studies on the nitration of substituted pyridine 1-oxides have shown that the presence of methoxy groups can significantly influence the reaction pathway and regioselectivity. researchgate.net While not directly on the target molecule, these studies support the predicted activation of the pyridine ring by methoxy substituents. researchgate.net

Nucleophilic aromatic substitution (SNA) on pyridine rings typically occurs at the C2, C4, and C6 positions, which are electronically deficient. In this compound, the C2 and C6 positions are substituted with methoxy groups. Methoxy groups can act as leaving groups in SNA reactions, especially when activated by strong electron-withdrawing groups and attacked by potent nucleophiles.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The core structure of this compound presents multiple sites for chemical modification to explore structure-activity relationships (SAR). These derivatization strategies are crucial in medicinal chemistry for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The primary points for modification on this scaffold are the sulfonamide nitrogen, the pyridine ring, and the methoxy groups.

Modification of the Sulfonamide Group:

The sulfonamide group (-SO₂NH₂) is a key functional group with a wide range of biological activities. eurjchem.com It can act as a hydrogen bond donor and acceptor, making it a critical interaction point with biological targets. nih.gov Derivatization at this site is a common strategy to modulate activity.

One of the most frequent modifications is the introduction of substituents on the sulfonamide nitrogen. This is typically achieved by reacting the parent sulfonamide with various electrophiles. For instance, reaction with different sulfonyl chlorides can yield a series of N-substituted sulfonamide derivatives. eurjchem.comresearchgate.net The nature of the substituent, whether aromatic or aliphatic, can significantly influence the compound's biological profile. For example, in a series of pyridine-based sulfonamides, the introduction of different benzene sulfonyl chlorides led to derivatives with varying α-amylase inhibitory activity, suggesting a role in managing diabetes. eurjchem.com

Another approach involves the replacement of the sulfonamide group with bioisosteric equivalents. For instance, replacing the sulfonamide with an amide or a carbamate (B1207046) group can alter the electronic properties and hydrogen bonding capacity of the molecule, which can lead to changes in biological activity. acs.org

Table 1: Representative Derivatizations of the Sulfonamide Moiety and their Biological Impact

| Parent Scaffold | Modification | Resulting Derivative Class | Observed Biological Activity |

| Pyridine-3-sulfonamide (B1584339) | N-alkylation/arylation | N-substituted pyridine-3-sulfonamides | Varied, includes diuretic, antitumor, and enzyme inhibitory activities. nih.govnih.gov |

| Pyridine-3-sulfonamide | Bioisosteric replacement | Pyridine-3-carboxamides | Can modulate target affinity and selectivity. acs.org |

| Pyridine-3-sulfonamide | Cyclization with bifunctional reagents | Fused heterocyclic systems | Can lead to novel scaffolds with distinct biological profiles. |

Modification of the Pyridine Ring:

The pyridine ring itself offers several positions for substitution, allowing for fine-tuning of the molecule's properties. In the case of this compound, positions 4 and 5 are available for substitution. Introducing various functional groups at these positions can impact the compound's interaction with target proteins.

For example, the introduction of an indolyl group at the 6-position of a pyridine-3-sulfonamide scaffold has been explored for the development of Hepatitis C virus (HCV) NS4B inhibitors. nih.govresearchgate.net Further optimization through substitution on the indole (B1671886) ring and the sulfonamide group led to potent and orally bioavailable drug candidates. nih.govresearchgate.net

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to introduce triazole-containing substituents at the 4-position of the pyridine ring, leading to potent inhibitors of carbonic anhydrase isoforms. mdpi.com

Table 2: Impact of Pyridine Ring Substitution on Biological Activity

| Parent Scaffold | Position of Substitution | Substituent | Resulting Biological Activity |

| Pyridine-3-sulfonamide | 4 | 4-R-1,2,3-triazol-1-yl | Carbonic anhydrase IX and XII inhibition. mdpi.com |

| Pyridine-3-sulfonamide | 6 | Indol-2-yl | Potent inhibition of HCV NS4B. nih.govresearchgate.net |

| Pyridine-3-sulfonamide | 4 | Phenylamino | Diuretic activity. nih.gov |

Modification of the Methoxy Groups:

The two methoxy groups at positions 2 and 6 are also potential sites for modification. Demethylation to the corresponding hydroxyl groups would introduce hydrogen bond donating capabilities and could alter the molecule's solubility and metabolic stability. nih.gov These hydroxyl groups could then be further functionalized, for example, by etherification or esterification, to explore a wider chemical space. The presence of methoxy groups has been associated with enhanced antiproliferative activity in some pyridine derivatives. nih.gov

In a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, the methoxy group was a key feature of the scaffold, and modifications were focused on other parts of the molecule to enhance activity. nih.gov

Table 3: Potential Derivatizations of the Methoxy Groups

| Parent Scaffold | Modification | Potential Impact on Properties | Example from Related Scaffolds |

| 2,6-Dimethoxypyridine (B38085) | O-Demethylation | Introduction of hydrogen bond donor, increased polarity. | Hydroxyl groups on aromatic rings can be crucial for binding to target proteins. nih.gov |

| 2,6-Dihydroxypyridine | Etherification/Esterification | Modulation of lipophilicity and steric bulk. | Varied substituents can probe the binding pocket of a target enzyme or receptor. |

Medicinal Chemistry and Pharmacological Relevance of Pyridine Sulfonamide Scaffolds

Scaffold Design Principles for Bioactive Compounds

The design of bioactive compounds based on the pyridine (B92270) sulfonamide scaffold leverages the inherent properties of both the pyridine ring and the sulfonamide group. The pyridine nucleus, an isostere of benzene (B151609), is a fundamental component in over 7000 drug molecules of medicinal importance. mdpi.com Its nitrogen atom allows for hydrogen bonding and can improve the aqueous solubility of a molecule, which is a desirable property for drug candidates. nih.gov The pyridine scaffold is found in various natural products, including alkaloids, and is a core component of many vitamins with high biological potency and selectivity. nih.gov

In drug design, the pyridine moiety has been shown to increase biochemical potency, enhance metabolic stability, and improve cellular permeability, thereby positively influencing the pharmacokinetic and pharmacodynamic profiles of compounds. mdpi.com The sulfonamide group is a well-established pharmacophore known for a broad spectrum of pharmacological activities, including antibacterial, anticancer, and diuretic effects. nih.govnih.gov The combination of these two moieties in the pyridine sulfonamide scaffold creates a versatile platform for the development of novel therapeutic agents. The design principles often involve modifying the substitution pattern on the pyridine ring and the sulfonamide nitrogen to optimize target affinity, selectivity, and pharmacokinetic properties.

Exploration of Enzyme Inhibition Mechanisms

The pyridine sulfonamide scaffold has been extensively explored for its potential to inhibit various enzymes critical in pathological processes. The sulfonamide group, in particular, is a key interacting moiety in many enzyme active sites.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological and pathological processes, making them attractive drug targets. Sulfonamides are a prominent class of CA inhibitors, with their deprotonated sulfonamide group (SO2NH-) coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.

The pyridine sulfonamide scaffold has been utilized in the design of potent and selective CA inhibitors. For example, a series of 4-substituted pyridine-3-sulfonamides were synthesized and showed inhibitory activity against various human CA isoforms, with some derivatives exhibiting selectivity for cancer-associated isoforms like hCA IX and hCA XII. While specific data on the CA inhibitory activity of 2,6-dimethoxypyridine-3-sulfonamide itself is limited in the available research, the broader class of pyridine sulfonamides demonstrates significant potential in this area. The inhibition constants (Ki) for a series of 4-substituted pyridine-3-sulfonamides against different CA isoforms are presented below.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 3 | >10000 | 271 | 1605 | 91 |

| 4 | >10000 | 809 | 137 | 102 |

| 5 | >10000 | 1145 | 284 | 148 |

| 6 | >10000 | 365 | 62 | 1445 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Data adapted from a study on 4-substituted pyridine-3-sulfonamides. |

Development of Tubulin Ligands Based on the Pyridine Sulfonamide Framework

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including mitosis, and are a key target for anticancer drugs. The pyridine sulfonamide scaffold has emerged as a promising framework for the development of novel tubulin polymerization inhibitors.

A notable example is the derivative N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105), which has demonstrated potent anticancer activity. nih.gov This compound was found to inhibit microtubule assembly, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.gov

Tubulin Binding Site Analysis (e.g., Colchicine (B1669291) Pocket)

Tubulin inhibitors are often classified based on their binding site on the tubulin dimer. The colchicine binding site, located at the interface between α- and β-tubulin, is a major target for small molecule inhibitors that destabilize microtubules.

The aforementioned compound, N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105), has been shown to bind to the colchicine pocket of tubulin. nih.gov This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the mitotic spindle and leading to cell death in cancer cells. The potent in vitro and in vivo anticancer activity of IG-105 highlights the potential of the this compound scaffold in designing new tubulin-targeting agents. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyridine sulfonamide derivatives, SAR investigations have focused on modifications of both the pyridine ring and the sulfonamide moiety.

In the context of 6-(indol-2-yl)pyridine-3-sulfonamides, SAR studies have aimed to identify the optimal substituents on the indole (B1671886) and sulfonamide groups to enhance antiviral activity and improve pharmacokinetic properties. While detailed SAR studies on a broad series of this compound derivatives are not extensively available in the reviewed literature, the potent activity of the single derivative N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide suggests that the 2,6-dimethoxy substitution pattern on the pyridine ring is favorable for tubulin inhibition. The carbazole (B46965) moiety attached to the sulfonamide nitrogen also plays a critical role in its potent anticancer effects. nih.gov Further research is needed to systematically explore the SAR of this specific scaffold to develop more effective therapeutic agents.

Mechanisms of Action at the Submolecular, Molecular, and Cellular Levels

The precise mechanisms of action for this compound have not been extensively elucidated in dedicated studies. However, by examining the activities of structurally related pyridine sulfonamide derivatives, we can infer potential biological targets and cellular effects. The pyridine sulfonamide scaffold is a versatile pharmacophore known to interact with a variety of enzymes and cellular pathways. The following sections detail the likely mechanisms of action for this compound based on the established pharmacology of its analogs.

Submolecular Level: Enzyme Inhibition

At the submolecular level, the primary mechanism of action for many pyridine sulfonamides involves the inhibition of specific enzymes. This inhibition is often achieved through the binding of the sulfonamide group to a metal ion in the enzyme's active site or through other non-covalent interactions.

One of the most well-documented targets for sulfonamides is the metalloenzyme family of carbonic anhydrases (CAs) . nih.govnih.govmdpi.comnih.gov These enzymes play a crucial role in pH regulation and other physiological processes. nih.gov The sulfonamide group (–SO₂NH₂) can coordinate to the zinc ion in the active site of CAs, leading to potent inhibition. nih.govmdpi.com Various pyridine-3-sulfonamide (B1584339) derivatives have been synthesized and evaluated as inhibitors of different human (h) CA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govnih.gov The substitution pattern on the pyridine ring significantly influences the inhibitory potency and selectivity. For instance, studies on 4-substituted pyridine-3-sulfonamides have demonstrated that modifications at this position can lead to selective inhibition of cancer-related isoforms over the more ubiquitous ones. nih.govnih.gov

Another important class of enzymes targeted by pyridine sulfonamides is phosphoinositide 3-kinases (PI3Ks) . google.comresearchgate.net PI3Ks are involved in crucial cellular signaling pathways that regulate cell growth, proliferation, and survival. google.com Certain pyridine-3-sulfonamide derivatives have been reported as potent inhibitors of PI3K activity, suggesting a potential application in cancer therapy. google.comresearchgate.net

Furthermore, research has shown that some pyridine sulfonamides can inhibit dihydrofolate reductase (DHFR) , an enzyme essential for the synthesis of nucleic acids and amino acids. nih.gov The ability to inhibit DHFR makes these compounds potential antimicrobial and anticancer agents. nih.gov

In the context of metabolic diseases, pyridine-based sulfonamides have been investigated as alpha-amylase inhibitors . researchgate.neteurjchem.com Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. eurjchem.com

The following table summarizes the inhibitory activities of various pyridine sulfonamide analogs against different enzymes. It is important to note that these are representative examples, and the specific activity of this compound would need to be experimentally determined.

| Compound Class | Target Enzyme | Observed Activity | Reference |

| 4-Substituted Pyridine-3-Sulfonamides | Carbonic Anhydrases (hCA II, IX, XII) | Kᵢ values in the nanomolar range, with some compounds showing selectivity for hCA IX and XII. | nih.govnih.gov |

| Pyridine-3-Sulfonamide Derivatives | Phosphoinositide 3-Kinases (PI3K) | Inhibition of kinase activity, suggesting a role in cancer treatment. | google.comresearchgate.net |

| Pyridine-Based N-Sulfonamides | Dihydrofolate Reductase (DHFR) | Potent inhibition, indicating potential as antimicrobial agents. | nih.gov |

| Pyridine-Based Sulfonamides | Alpha-Amylase | Notable anti-diabetic activity through enzyme inhibition. | researchgate.neteurjchem.com |

Molecular and Cellular Levels

The enzymatic inhibition observed at the submolecular level translates into distinct effects at the molecular and cellular levels.

By inhibiting tumor-associated carbonic anhydrase isoforms like hCA IX and XII, pyridine sulfonamides can disrupt the pH regulation in cancer cells, leading to an increase in intracellular acidity and the induction of apoptosis (programmed cell death). researchgate.net The acidic tumor microenvironment is a hallmark of many cancers, and its disruption can render cancer cells more susceptible to other therapies. mdpi.com

The inhibition of the PI3K signaling pathway can interrupt downstream cellular processes that are critical for tumor growth and survival. This includes the prevention of cell proliferation and the induction of apoptosis. google.com

As antimicrobial agents, the mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS) , an enzyme in the folic acid synthesis pathway of bacteria. drugbank.comwikipedia.org This bacteriostatic action prevents bacterial growth and replication. wikipedia.org While this is a general mechanism for antibacterial sulfonamides, the activity of specific pyridine sulfonamides can be modulated by their structural features.

The following table outlines the potential cellular effects of this compound based on the activities of its analogs.

| Cellular Process | Potential Effect of this compound (Inferred) | Underlying Molecular Mechanism (Inferred) | Reference |

| Cancer Cell Proliferation | Inhibition | Inhibition of carbonic anhydrases (hCA IX, XII) and/or PI3K signaling pathways. | mdpi.comgoogle.comresearchgate.net |

| Apoptosis | Induction in Cancer Cells | Disruption of pH homeostasis and signaling cascades. | google.comresearchgate.net |

| Bacterial Growth | Inhibition (Bacteriostatic) | Competitive inhibition of dihydropteroate synthase. | drugbank.comwikipedia.org |

| Carbohydrate Metabolism | Modulation | Inhibition of alpha-amylase. | researchgate.neteurjchem.com |

Future Directions and Research Perspectives

Innovations in Synthetic Methodologies for Pyridine (B92270) Sulfonamides

The synthesis of pyridine sulfonamides is continuously evolving, with researchers aiming for more efficient, versatile, and environmentally benign methods. Traditional approaches often involve the reaction of a sulfonyl chloride with a corresponding pyridine-based amine. eurjchem.com However, modern innovations are expanding the synthetic toolkit.

One notable advancement is the use of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This method has been successfully employed to create a series of 4-substituted pyridine-3-sulfonamides, starting from 4-azidopyridine-3-sulfonamide. mdpi.com This strategy allows for the introduction of diverse "tails" onto the pyridine scaffold, enabling fine-tuning of the molecule's properties. mdpi.com

Another innovative approach involves the use of novel catalysts and reaction pathways. For instance, a quinoline-based dendrimer-like ionic liquid has been utilized as a catalyst for the synthesis of new pyridines bearing a sulfonamide moiety under mild conditions, achieving high yields in short reaction times. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, accelerating reactions and often improving yields for the creation of pyridine derivatives fused with a sulfonamide moiety. ekb.eg Furthermore, strategies for creating functionalized pyridine-based compounds include reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles, which has proven effective for producing novel N-sulfonylaminopyridones. acs.org

These methodologies represent a significant step forward, offering pathways to novel analogues of 2,6-Dimethoxypyridine-3-sulfonamide with tailored functionalities.

Table 1: Comparison of Modern Synthetic Methods for Pyridine Sulfonamides

| Method | Key Features | Starting Materials Example | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Click Chemistry (CuAAC) | High efficiency and modularity for introducing diverse substituents. | 4-azidopyridine-3-sulfonamide and various alkynes | Copper(I) iodide, triethylamine (B128534), room temperature | mdpi.com |

| Ionic Liquid Catalysis | Mild reaction conditions, high yields, and short reaction times. | Compounds bearing sulfonamide and pyridine centers | Quinoline-based dendrimer-like ionic liquid | researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction rates and improved yields. | Various pyridine and sulfonamide precursors | Microwave irradiation | ekb.eg |

| N-Cyanoaceto-sulfonylhydrazide Pathway | Creates functionalized N-sulfonylaminopyridones. | N-cyanoacetoarylsulfonylhydrazide and acrylonitrile (B1666552) derivatives | Ethanolic sodium ethoxide | acs.org |

Advanced Computational Approaches for Rational Drug Design

Computational methods are indispensable in modern drug discovery, enabling the rational design and optimization of lead compounds. wiley.comexlibrisgroup.com For pyridine sulfonamides, these approaches are used to predict binding affinities, understand structure-activity relationships (SAR), and identify promising candidates for synthesis and testing.

Molecular docking is a primary tool used to investigate the binding modes of pyridine sulfonamide derivatives within the active sites of target proteins. For example, docking studies have been crucial in understanding how 4-substituted pyridine-3-sulfonamides interact with cancer-associated carbonic anhydrase (CA) isoforms IX and XII, revealing how different substituents can selectively target either the hydrophilic or lipophilic regions of the active site. mdpi.com Similarly, computational modeling was used to elucidate the interactions between novel pyridine-based N-sulfonamides and the Hsp90α enzyme, identifying key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. acs.org

These in silico studies provide a molecular-level understanding that guides the design of more potent and selective inhibitors. By predicting how modifications to the this compound structure would affect its interaction with a biological target, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. researchgate.net

Table 2: Examples of Computational Docking Studies on Pyridine Sulfonamide Analogues

| Compound Class | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase IX (CA IX) | Investigated the binding mode within the enzyme's active site to complement inhibition data. | nih.govnih.gov |

| Pyridine-based N-Sulfonamides | Hsp90α | Identified hydrogen bonding with Met 98 and Lys 58 residues; showed binding energies of -5.78 to -6.38. | acs.org |

| 4-Substituted Pyridine-3-sulfonamides | Carbonic Anhydrases (CA II, IX, XII) | Demonstrated how adjacent substituents can lead to selective interactions with different halves of the active site. | mdpi.com |

| Pyridine Acyl Sulfonamides | Cyclooxygenase-2 (COX-2) | Determined the probable binding model in the COX-2 active site to explain inhibitory activity. | nih.gov |

Diversification of Biological Targets for Pyridine Sulfonamide Analogues

The pyridine sulfonamide scaffold is a "privileged structure" in medicinal chemistry, demonstrating activity against a wide array of biological targets. rsc.org While initially recognized for their role as carbonic anhydrase inhibitors, research has expanded to include a diverse range of enzymes and receptors implicated in various diseases. mdpi.comnih.gov

Analogues of pyridine sulfonamide have been investigated as:

Anticancer Agents: Targeting enzymes crucial for cancer cell proliferation and survival. This includes phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), with sulfonamide methoxypyridine derivatives being developed as dual PI3K/mTOR inhibitors. nih.gov Other targets include vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclooxygenase-2 (COX-2), which are involved in tumor angiogenesis and inflammation. nih.govnih.gov

Antimicrobial Agents: The sulfonamide group is a well-known pharmacophore in antibacterial drugs. rsc.org Pyridine sulfonamide derivatives have shown potential against various bacterial strains, including Klebsiella pneumonia and Staphylococcus aureus, by targeting enzymes like dihydrofolate reductase (DHFR). acs.orgacs.org

Antiviral Agents: Certain pyridine-based N-sulfonamides have demonstrated activity against viruses such as HSV-1 and Coxsackievirus B4 (CBV4), potentially through the inhibition of host or viral proteins like Hsp90α. acs.org

Antidiabetic Agents: Novel pyridine-based sulfonamides have been synthesized and evaluated for their α-amylase inhibition activity, suggesting a potential role in managing diabetes. eurjchem.com

Antimalarial Agents: The triazolopyridine scaffold, which is related to pyridine sulfonamides, has shown promise against malaria, and the sulfonamide group is present in effective antimalarial drugs like sulfadoxine. mdpi.com

This diversification highlights the scaffold's versatility and suggests that derivatives of this compound could be explored for a wide range of therapeutic applications beyond a single target class.

Table 3: Biological Targets of Pyridine Sulfonamide Analogues

| Therapeutic Area | Biological Target | Example Compound Class | Observed Activity (IC50/KI) | Reference |

|---|---|---|---|---|

| Anticancer | PI3K/mTOR | Sulfonamide methoxypyridine derivatives | Potent dual inhibition | nih.gov |

| Anticancer | COX-2 | Pyridine acyl sulfonamides | IC50 of 0.8 μM | nih.gov |

| Anticancer | Carbonic Anhydrase IX/XII | 4-substituted pyridine-3-sulfonamides | KI down to 137 nM (hCA IX) and 91 nM (hCA XII) | mdpi.com |

| Antiviral (HSV-1) | Hsp90α | Pyridine-based N-sulfonamides | IC50 of 90 μg/mL | acs.org |

| Antimicrobial | Dihydrofolate reductase (DHFR) | Pyridine-based N-sulfonamides | Potent inhibition observed | acs.orgacs.org |

| Antidiabetic | α-amylase | Pyridine-based sulfonamides | Notable inhibition comparable to standard | eurjchem.com |

Integration of Cheminformatics and Artificial Intelligence in Scaffold Optimization

The integration of cheminformatics and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. nih.govmdpi.com These technologies offer powerful tools for optimizing scaffolds like this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses are used to build mathematical models that correlate a compound's structural features (described by topological indices) with its biological activity or physical properties. nih.gov These models allow researchers to predict the potency of new, unsynthesized pyridine sulfonamide analogues, guiding lead optimization. nih.gov

Furthermore, generative AI models are being employed for de novo drug design and lead optimization. arxiv.org These models can learn the underlying rules of chemistry and molecular design from existing data. They can then be used for tasks such as "scaffold hopping," where the core pyridine sulfonamide structure is replaced with a novel one while preserving key binding interactions, or "side-chain decoration," where the model suggests optimal substituents for the core scaffold to enhance potency or improve pharmacokinetic properties. arxiv.org

Table 4: Applications of AI and Cheminformatics in Sulfonamide Drug Discovery

| Technology | Application | Description | Reference |

|---|---|---|---|

| QSAR/QSPR | Predicting Bioactivity | Uses mathematical models and topological indices to correlate molecular structure with activity, aiding in the rational design of new compounds. | nih.gov |

| Machine Learning (SVM, RF) | Performance Modeling | Coupled with molecular fingerprints (ECFPs), these models often provide the best performance for predicting bioactivity from compound datasets. | blogspot.com |

| Deep Neural Networks (DNNs) | QSAR & Property Prediction | Used for QSAR applications, especially with large datasets, to learn complex structure-activity relationships. | blogspot.com |

| Generative AI | Lead Optimization | Performs tasks like scaffold hopping and side-chain decoration to generate novel molecules with improved properties. | arxiv.org |

| Explainable AI (XAI) | Model Interpretation | Provides insights into which molecular features are critical for a model's predictions, aiding in lead optimization. | blogspot.com |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,6-Dimethoxypyridine-3-sulfonamide in laboratory settings?

Methodological Answer: Synthesis optimization requires systematic variation of parameters such as solvent polarity (e.g., DMF vs. THF), reaction temperature (40–100°C), and catalyst loading (e.g., palladium-based catalysts). Purification steps should include recrystallization or column chromatography, validated via thin-layer chromatography (TLC). Safety protocols, including proper ventilation and personal protective equipment (PPE), must align with lab regulations to mitigate exposure risks . A table comparing yields under different conditions is recommended:

| Solvent | Temperature (°C) | Catalyst (%) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | 80 | 5 | 72 | 98.5 |

| THF | 60 | 3 | 65 | 97.8 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) group signals. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). Mass spectrometry (MS) validates molecular weight. Researchers should cross-validate results with theoretical predictions (e.g., ChemDraw simulations) to address spectral ambiguities .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Methodological Answer: Accelerated stability testing should include temperature (25°C, 40°C), humidity (60% RH, 75% RH), and pH (4.0, 7.4) variations. Samples are analyzed weekly via HPLC for degradation products (e.g., hydrolysis of sulfonamide groups). Statistical tools like ANOVA identify significant degradation pathways. Documentation must follow theoretical frameworks for reproducibility .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in the reactivity studies of this compound?

Methodological Answer: Contradictions in reactivity (e.g., unexpected byproducts) require control experiments to isolate variables (e.g., trace metal impurities). Cross-method validation—combining kinetic studies, isotopic labeling, and computational modeling—helps identify mechanistic outliers. Triangulation with peer-reviewed literature and replication studies minimizes bias .

Q. How can computational methods be integrated with experimental data to predict the biological activity of this compound derivatives?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking (e.g., AutoDock Vina) predict binding affinities to target enzymes (e.g., carbonic anhydrase). Experimental validation via enzyme inhibition assays (IC₅₀ measurements) refines computational parameters. A hybrid approach reduces resource-intensive trial-and-error screening .

Q. What methodological approaches are critical for investigating the compound's role in multi-step organic syntheses?

Methodological Answer: Intermediate tracking via real-time monitoring (e.g., in-situ IR spectroscopy) identifies rate-limiting steps. Competitive reaction studies (e.g., varying nucleophiles) elucidate regioselectivity. Data should be contextualized within broader synthetic pathways, such as its utility in constructing heterocyclic scaffolds for drug discovery .

Handling Data Contradictions and Theoretical Frameworks

Q. How should researchers address discrepancies between theoretical predictions and experimental results for this compound’s solubility and reactivity?

Methodological Answer: Discrepancies often arise from solvent effects or unaccounted steric hindrance. Solubility parameters (Hansen solubility spheres) should be compared with experimental solubility profiles in polar aprotic vs. protic solvents. Reactivity contradictions necessitate revisiting computational models (e.g., DFT calculations) to include solvation effects .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in high-throughput screening?

Methodological Answer: Adhere to Chemical Hygiene Plan guidelines: use fume hoods for powder handling, implement spill containment kits, and conduct regular risk assessments. Stability data (e.g., shock sensitivity) must inform storage conditions. Training on emergency procedures (e.g., eyewash stations) is mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.